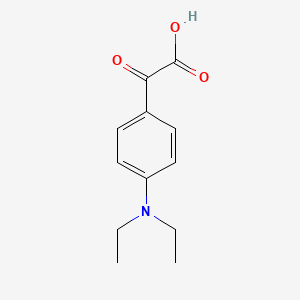

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid is an organic compound that features a diethylamino group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(Diethylamino)benzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-

Biological Activity

2-(4-(Diethylamino)phenyl)-2-oxoacetic acid is an organic compound notable for its unique structure and potential biological activities. It features a diethylamino group attached to a phenyl ring and a keto acid functional group, with the molecular formula C13H17N1O3 and a molecular weight of approximately 235.28 g/mol. This compound is part of a class of molecules that have shown promise in medicinal chemistry due to various biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound can be achieved through multiple methods, showcasing its versatility in laboratory settings. The compound's structure allows for interactions with various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Initial studies indicate that this compound may possess anticancer activity, warranting further investigation into its mechanisms and efficacy against different cancer cell lines.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | Methoxy group instead of diethylamino | Exhibits different solubility and reactivity |

| 2-(4-Chlorophenyl)-2-oxoacetic acid | Chlorine substituent on phenyl ring | Potentially enhanced antimicrobial activity |

| 2-(4-Aminophenyl)-2-oxoacetic acid | Amino group instead of diethylamino | May show different biological activities |

| 2-(Phenyl)-2-oxoacetic acid | No substituents on phenyl ring | Simpler structure; less complex interactions |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds, emphasizing the role of the diethylamino group in enhancing solubility and potentially altering pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

- Antioxidant Activity : A related study on oxadiazole compounds showed significant antioxidant activity, indicating that structural modifications can enhance biological effects. This suggests that derivatives of this compound might also exhibit similar properties, particularly in free radical scavenging assays .

- Enzyme Inhibition : Research on enzyme inhibitory properties has highlighted the potential for these compounds to act as inhibitors for cholinesterases and glucosidases. Such activities could be beneficial in managing conditions like diabetes or neurodegenerative diseases .

- Anticancer Research : Preliminary findings indicate strong anticancer activity against specific cell lines, such as pancreatic cancer cells, where apoptotic signaling pathways were activated . This points to the need for further exploration into the compound's mechanisms of action in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. A common approach is the reaction of 4-(diethylamino)benzaldehyde with oxalyl chloride, followed by hydrolysis to yield the oxoacetic acid moiety. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar aprotic solvents like ethyl acetate/hexane mixtures. Monitoring by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and NMR (characteristic carbonyl peaks at δ 170-175 ppm in 13C NMR) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- 1H NMR : Look for signals from the diethylamino group (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) and aromatic protons (δ 6.5–7.5 ppm).

- IR : Strong C=O stretches at ~1700 cm−1 (oxoacetic acid) and ~1650 cm−1 (ketone).

- MS : Molecular ion peak at m/z 235 (C12H15NO3) with fragmentation patterns confirming the diethylamino-phenyl group .

Q. What solvents and conditions are suitable for stability studies of this compound?

The compound is hygroscopic and prone to hydrolysis. Store in anhydrous DMSO or DMF at –20°C under inert gas. Stability assays should monitor degradation via HPLC under varying pH (4–9) and temperature (25–40°C) conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across fluorophenyl-oxoacetic acid derivatives?

Contradictions often arise from substituent positioning (e.g., fluorine vs. diethylamino groups). Use comparative tables to analyze structure-activity relationships (SAR):

| Compound | Key Substituent | Reported Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-2-oxoacetic acid | Fluorine at para | Antiviral (IC50 ~10 µM) |

| This compound | Diethylamino at para | Enhanced enzyme inhibition (e.g., COX-2, IC50 ~5 µM) |

Validate findings using dose-response assays and molecular docking to confirm binding affinity variations.

Q. What experimental strategies mitigate byproduct formation during synthesis?

Byproducts like dimerized esters or keto-enol tautomers can form. Strategies include:

- Low-temperature reactions (–10°C) to suppress side reactions.

- Catalytic additives : Use p-toluenesulfonic acid (PTSA) to accelerate desired pathways.

- In situ monitoring : Real-time FTIR to detect intermediates and adjust reaction kinetics .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic attack sites. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, such as with cyclooxygenase-2 (COX-2), to rationalize inhibition mechanisms .

Q. What methodologies address discrepancies in HPLC purity vs. biological assay results?

Discrepancies may arise from undetected stereoisomers or aggregates. Use:

- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Dynamic Light Scattering (DLS) to detect aggregation.

- LC-MS/MS for trace impurity profiling .

Q. Methodological Tables

Table 1. Comparative Reactivity of Fluorophenyl vs. Diethylamino Derivatives

| Property | 2-(4-Fluorophenyl)-2-oxoacetic acid | This compound |

|---|---|---|

| LogP | 1.2 | 2.8 |

| pKa (COOH) | 3.1 | 2.7 |

| Solubility (H2O) | 12 mg/mL | <1 mg/mL |

| Enzyme Inhibition (COX-2) | IC50 = 15 µM | IC50 = 5 µM |

| Data derived from PubChem and computational models |

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-[4-(diethylamino)phenyl]-2-oxoacetic acid |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)10-7-5-9(6-8-10)11(14)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

GQYPZYGCWDFWAF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.